molecular formula C16H20N2O4 B11930276 N-Hydroxy-N-(methylacylfulvene)urea CAS No. 924835-67-6

N-Hydroxy-N-(methylacylfulvene)urea

Cat. No.: B11930276
CAS No.: 924835-67-6
M. Wt: 304.34 g/mol
InChI Key: VWMPVAZEBAKLFR-HNNXBMFYSA-N
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Description

LP-184 is a novel small molecule drug candidate developed by Lantern Pharma. It is a synthetically lethal compound that has shown significant potential in targeting various types of advanced solid tumors and central nervous system cancers. LP-184 has been developed using insights from Lantern Pharma’s artificial intelligence platform, RADR, and has received multiple Orphan Drug Designations from the U.S. Food and Drug Administration for its potential in treating pancreatic cancer, malignant gliomas, and atypical teratoid rhabdoid tumors .

Preparation Methods

LP-184 is a next-generation acylfulvene prodrug. The synthesis of LP-184 involves the functionalization of the acylfulvene core structure. The compound is metabolized to its active form by the enzyme prostaglandin reductase 1, which is frequently overexpressed in multiple solid tumor types . The industrial production methods for LP-184 are not explicitly detailed in the available literature, but it is likely that the synthesis involves standard organic chemistry techniques for the preparation of acylfulvene derivatives.

Chemical Reactions Analysis

LP-184 undergoes several types of chemical reactions, primarily focusing on its activation and interaction with DNA. The major reactions include:

Common reagents and conditions used in these reactions include the presence of prostaglandin reductase 1 and the cellular environment of cancer cells with DNA damage repair deficiencies. The major products formed from these reactions are DNA adducts and double-strand breaks, leading to cancer cell death .

Mechanism of Action

Comparison with Similar Compounds

LP-184 is part of the acylfulvene class of small molecule therapeutics. It is compared with other similar compounds, such as:

    Olaparib: A PARP inhibitor used in the treatment of homologous recombination-deficient cancers.

    Erlotinib and Gefitinib: Earlier generation EGFR inhibitors.

    Osimertinib: A latest-generation EGFR inhibitor.

LP-184’s uniqueness lies in its synthetic lethality mechanism and its ability to target a broad range of solid tumors with DNA damage repair deficiencies, making it a promising candidate for cancer therapy .

Properties

CAS No.

924835-67-6

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

1-hydroxy-1-[[(5'R)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea

InChI

InChI=1S/C16H20N2O4/c1-8-6-10-12(11(8)7-18(22)14(17)20)9(2)16(4-5-16)15(3,21)13(10)19/h6,21-22H,4-5,7H2,1-3H3,(H2,17,20)/t15-/m0/s1

InChI Key

VWMPVAZEBAKLFR-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CN(C(=O)N)O

Canonical SMILES

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CN(C(=O)N)O

Origin of Product

United States

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